2-Cyclopropoxy-1-methyl-3-(trifluoromethyl)benzene
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Overview
Description
2-Cyclopropoxy-1-methyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O and a molecular weight of 216.20 g/mol . This compound features a benzene ring substituted with a cyclopropoxy group, a methyl group, and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-methyl-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of reagents, solvents, and catalysts is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclopropoxybenzene carboxylic acids.
Reduction: Formation of 2-cyclopropoxy-1-methylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Cyclopropoxy-1-methyl-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes or receptors. The cyclopropoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)benzene: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
2-(Cyclopropylmethoxy)-1-methyl-3-(trifluoromethyl)benzene: Similar structure but with a cyclopropylmethoxy group instead of a cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-1-methyl-3-(trifluoromethyl)benzene is unique due to the combination of the cyclopropoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H11F3O |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-7-3-2-4-9(11(12,13)14)10(7)15-8-5-6-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
XODWGEGBXHXVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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